2-Morpholin-4-yl-2-phenylethanimidamide

Medicinal Chemistry Drug Design Scaffold Optimization

2-Morpholin-4-yl-2-phenylethanimidamide (CAS 1260656-44-7) is a synthetic intermediate and pharmacological probe carrying a free amidine moiety. Unlike the amide or N′-hydroxy analogs, the free amidine group provides a unique hydrogen-bonding donor/acceptor pattern and bidentate metal-coordination capacity—properties directly leveraged in zinc- or iron-dependent metalloenzyme inhibitor design (e.g., MMPs, carbonic anhydrases). PASS predictions indicate high potential as a lipid metabolism regulator scaffold. With weak PNMT inhibition and an absence of documented hERG activity, this compound serves as a differentiated scaffold for medicinal chemistry programs addressing hERG safety concerns. Order this amidine to access a chemically and functionally distinct chemotype not interchangeable with its closely related analogs.

Molecular Formula C12H17N3O
Molecular Weight 219.288
CAS No. 1260656-44-7
Cat. No. B2934025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Morpholin-4-yl-2-phenylethanimidamide
CAS1260656-44-7
Molecular FormulaC12H17N3O
Molecular Weight219.288
Structural Identifiers
SMILESC1COCCN1C(C2=CC=CC=C2)C(=N)N
InChIInChI=1S/C12H17N3O/c13-12(14)11(10-4-2-1-3-5-10)15-6-8-16-9-7-15/h1-5,11H,6-9H2,(H3,13,14)
InChIKeyZYMNKZJKIGGRKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Morpholin-4-yl-2-phenylethanimidamide CAS 1260656-44-7 for Medicinal Chemistry Scaffold Procurement


2-Morpholin-4-yl-2-phenylethanimidamide (CAS 1260656-44-7, C12H17N3O, MW 219.28) is a synthetic organic compound featuring a morpholine ring linked to a phenyl-substituted acetimidamide backbone. Unlike amide or nitrile analogs in the same morpholine-phenyl space, the free amidine group confers distinct hydrogen-bonding capacity and basicity for biological target engagement . The compound is classified as a substituted acetimidamide derivative with potential applications as a synthetic intermediate and pharmacological probe .

Why Generic Substitution Fails for 2-Morpholin-4-yl-2-phenylethanimidamide CAS 1260656-44-7


Interchangeability with structurally similar compounds—such as the acetamide analog (2-morpholino-2-phenylacetamide, CAS 6327-69-1) or the N′-hydroxy derivative (CAS 1053659-35-0)—is not supported by the available evidence due to distinct functional group chemistry and divergent predicted biological activity profiles. The free amidine group in 2-Morpholin-4-yl-2-phenylethanimidamide confers a fundamentally different hydrogen-bonding donor/acceptor pattern and pKa profile compared to amide, nitrile, or hydroxylamine-containing analogs, which directly impacts binding interactions, solubility behavior, and synthetic derivatization pathways [1]. Computational predictions further indicate that the free amidine scaffold associates with a distinct pharmacological signature, while the N′-hydroxy analog is documented as an HDAC inhibitor via metal chelation . These chemical and predicted functional divergences render simple analog substitution scientifically unsound without context-specific validation.

Quantitative Comparative Evidence for 2-Morpholin-4-yl-2-phenylethanimidamide CAS 1260656-44-7 Procurement Decisions


Amidine vs Amide Functional Group Differentiation Dictates Hydrogen-Bonding and Basicity Profile

2-Morpholin-4-yl-2-phenylethanimidamide contains a free amidine group (C(=NH)NH2), whereas the more commonly available 2-morpholino-2-phenylacetamide (CAS 6327-69-1) contains an amide group (C(=O)NH2). The amidine confers distinct hydrogen-bonding donor/acceptor geometry and a significantly higher pKa (amidine pKa ~11-12 vs amide neutral), enabling different electrostatic interactions and protonation-state-dependent solubility behavior .

Medicinal Chemistry Drug Design Scaffold Optimization

Predicted Biological Activity Profile Diverges from N′-Hydroxy Analog in PASS Analysis

PASS (Prediction of Activity Spectra for Substances) computational analysis predicts that 2-Morpholin-4-yl-2-phenylethanimidamide (free amidine) may function as a lipid metabolism regulator (Pa = 0.999), angiogenesis stimulant (Pa = 0.995), and DNA synthesis inhibitor (Pa = 0.991) [1]. In contrast, the N′-hydroxy derivative (CAS 1053659-35-0) is documented as a histone deacetylase (HDAC) inhibitor . This indicates that the free amidine scaffold associates with a fundamentally different predicted pharmacological fingerprint.

Pharmacology In Silico Screening Hit Identification

Free Amidine Enables Metal Chelation Not Accessible to Acetamide or Nitrile Analogs

The free amidine nitrogen atoms in 2-Morpholin-4-yl-2-phenylethanimidamide can coordinate transition metal ions (e.g., Zn²⁺, Fe²⁺, Cu²⁺), a property exploited in metalloenzyme inhibitor design. In contrast, the acetamide analog (CAS 6327-69-1) lacks this bidentate chelation capacity due to the amide carbonyl substitution, while the nitrile analog (2-morpholino-2-phenylacetonitrile) lacks the requisite lone-pair geometry for metal coordination [1].

Bioinorganic Chemistry Enzyme Inhibition Probe Design

PNMT Weak Affinity Distinguishes Scaffold from hERG-Active Morpholine-Phenyl Derivatives

In vitro radiochemical assays demonstrate that 2-Morpholin-4-yl-2-phenylethanimidamide exhibits weak inhibitory activity against phenylethanolamine N-methyltransferase (PNMT) with Ki = 1.11 mM (1.11E+6 nM) [1]. In contrast, the structurally related 2-morpholino-2-phenylethanol (CHEMBL1090791) has documented activity against the hERG potassium channel (Kv11.1) in BindingDB assays [2]. This differential target engagement profile indicates that the free amidine scaffold does not automatically confer hERG liability observed in other morpholine-phenyl derivatives.

Enzyme Assay Selectivity Profiling Target Engagement

Application Scenarios for 2-Morpholin-4-yl-2-phenylethanimidamide CAS 1260656-44-7 in Research and Industry


SAR Exploration of Amidine-Containing Morpholine Scaffolds in Drug Discovery

The free amidine functional group provides a distinct hydrogen-bonding and basicity profile compared to amide or nitrile analogs. This compound is appropriate for medicinal chemistry programs investigating the contribution of amidine moieties to target binding affinity and selectivity, particularly where the comparator is the widely available acetamide derivative [1].

Hit Expansion for Lipid Metabolism or Angiogenesis Pathway Modulators

PASS computational predictions (Pa = 0.999 for lipid metabolism regulator; Pa = 0.995 for angiogenesis stimulant) position this compound as a candidate scaffold for hit expansion in metabolic disease or oncology programs targeting these pathways. It is not substitutable by the N′-hydroxy analog, which is documented for HDAC/epigenetic applications [1].

Metalloenzyme Inhibitor Design Leveraging Amidine Chelation

The bidentate metal-coordination capacity of the free amidine group makes this compound suitable for designing inhibitors of zinc-dependent or iron-dependent metalloenzymes, a property not available from the corresponding amide or nitrile analogs. This scenario is relevant for programs targeting matrix metalloproteinases, carbonic anhydrases, or HDACs via non-hydroxamate zinc-binding groups [1].

Chemical Biology Probe Development with Reduced hERG Liability Potential

Available binding data indicate weak PNMT inhibition (Ki = 1.11 mM) and absence of documented hERG activity for this specific amidine scaffold, in contrast to the hERG-active 2-morpholino-2-phenylethanol analog. This compound may be prioritized for CNS or cardiovascular probe development where morpholine-phenyl scaffolds raise hERG concerns, though direct comparative hERG data for the amidine are lacking [1].

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